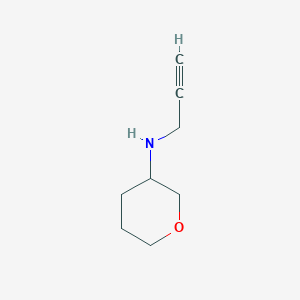
N-(Prop-2-YN-1-YL)oxan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Prop-2-YN-1-YL)oxan-3-amine is an organic compound with the molecular formula C8H13NO It is characterized by the presence of an oxane ring (a six-membered ring containing one oxygen atom) and a prop-2-yn-1-yl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-YN-1-YL)oxan-3-amine can be achieved through several methods. One common approach involves the reaction of oxan-3-amine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Another method involves the use of a palladium-catalyzed coupling reaction between oxan-3-amine and propargyl halides. This method offers high yields and selectivity under mild reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(Prop-2-YN-1-YL)oxan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of a suitable catalyst or base.
Major Products Formed
Oxidation: Oxidation of this compound can yield oxan-3-one derivatives or other oxygenated products.
Reduction: Reduction can produce this compound derivatives with altered functional groups.
Substitution: Substitution reactions can lead to a variety of functionalized oxan-3-amine derivatives.
Aplicaciones Científicas De Investigación
N-(Prop-2-YN-1-YL)oxan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-(Prop-2-YN-1-YL)oxan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. Additionally, its structural features allow it to participate in various chemical reactions, leading to the formation of bioactive compounds.
Comparación Con Compuestos Similares
Similar Compounds
N-(Prop-2-YN-1-YL)aniline: Similar in structure but with an aniline group instead of an oxane ring.
N-(Prop-2-YN-1-YL)pyridine: Contains a pyridine ring, offering different chemical reactivity and applications.
N-(Prop-2-YN-1-YL)benzamide: Features a benzamide group, which can influence its biological activity.
Uniqueness
N-(Prop-2-YN-1-YL)oxan-3-amine is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties This structural feature allows for specific interactions with molecular targets and enables the compound to participate in a wide range of chemical reactions
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
N-prop-2-ynyloxan-3-amine |
InChI |
InChI=1S/C8H13NO/c1-2-5-9-8-4-3-6-10-7-8/h1,8-9H,3-7H2 |
Clave InChI |
YWVLPVGZNLGCTE-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC1CCCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13201605.png)

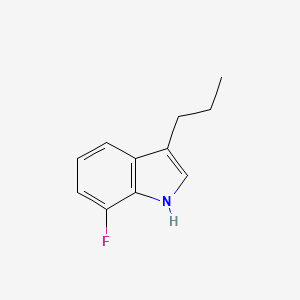
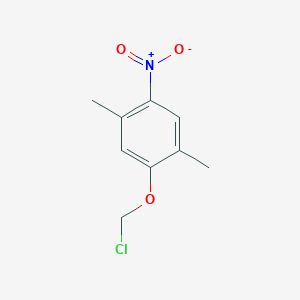

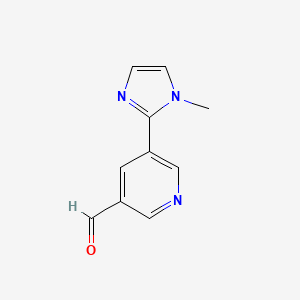
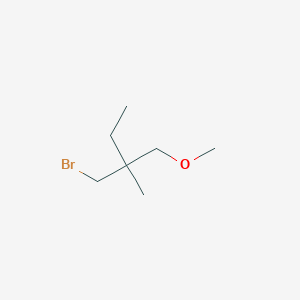
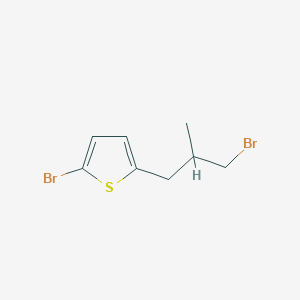
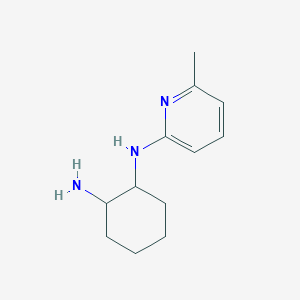
![2-[(4-Chloro-2-fluorophenyl)methyl]oxirane](/img/structure/B13201640.png)
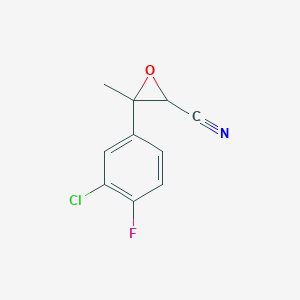

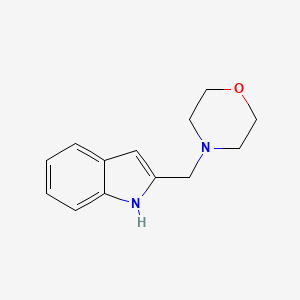
![({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene](/img/structure/B13201678.png)
